molecular formula C7H3Cl2F3S B6311551 2,4-Dichloro-5-(trifluoromethyl)thiophenol CAS No. 2088942-04-3

2,4-Dichloro-5-(trifluoromethyl)thiophenol

Cat. No. B6311551
CAS RN: 2088942-04-3
M. Wt: 247.06 g/mol
InChI Key: KFGIRIJBUZXTAG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethyl)thiophenol, also known as 2,4-DCTT, is a synthetic organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a wide range of laboratory experiments, as well as in industrial and medical applications. 2,4-DCTT is a colorless liquid with a pungent odor and a melting point of -76°C. It is soluble in water, alcohols, and most organic solvents.

Mechanism of Action

2,4-Dichloro-5-(trifluoromethyl)thiophenol acts as a nucleophile in organic synthesis reactions. It is a highly reactive compound that can react with electrophiles such as carbonyl compounds, carboxylic acids, and aldehydes. In these reactions, the 2,4-Dichloro-5-(trifluoromethyl)thiophenol acts as a nucleophile and displaces the leaving group, resulting in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2,4-Dichloro-5-(trifluoromethyl)thiophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and glutathione S-transferase. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-(trifluoromethyl)thiophenol is a highly versatile compound that has a wide range of applications in laboratory experiments. It is a relatively stable compound that is easy to store and handle, and it has a low toxicity. However, it can be difficult to synthesize and can be expensive to purchase.

Future Directions

The potential applications of 2,4-Dichloro-5-(trifluoromethyl)thiophenol are numerous, and there are many future directions in which research can be conducted. These include further research into its potential anti-cancer and anti-inflammatory effects, as well as its potential as a catalyst in the synthesis of organic compounds. Additionally, further research into its potential uses in the synthesis of fluorinated compounds, organic dyes, and photoresists could yield valuable results. Finally, research into its potential applications in the medical and industrial fields could prove to be beneficial.

Synthesis Methods

2,4-Dichloro-5-(trifluoromethyl)thiophenol can be synthesized from the reaction of 2,4-dichlorothiophenol and trifluoromethyl chloride in the presence of a base such as potassium carbonate. This reaction is an example of a nucleophilic substitution reaction, where the trifluoromethyl chloride acts as the nucleophile and displaces the chlorine atom from the 2,4-dichlorothiophenol. The reaction is carried out in an inert solvent such as dichloromethane, and is typically conducted at room temperature.

Scientific Research Applications

2,4-Dichloro-5-(trifluoromethyl)thiophenol has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a precursor in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of organic dyes, as a photoresist in lithography, and as a reagent in the synthesis of fluorinated compounds.

properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3S/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGIRIJBUZXTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(trifluoromethyl)thiophenol

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